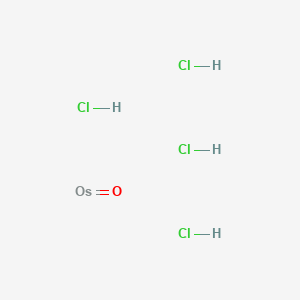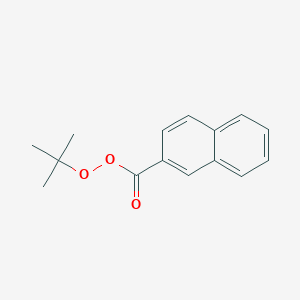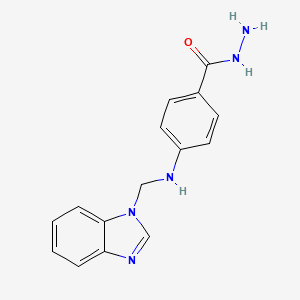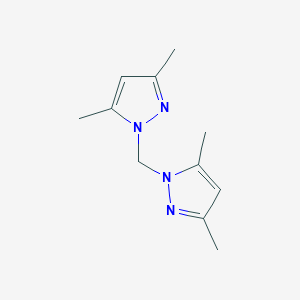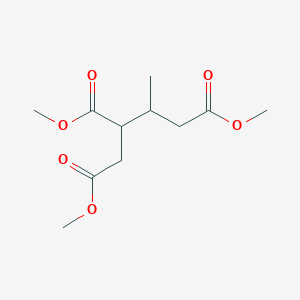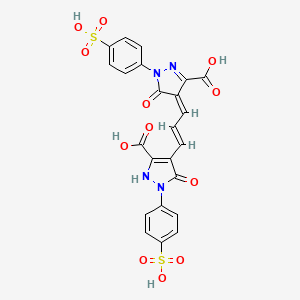
1,3,5,5-Tetraethoxypent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,5-Tetraethoxypent-1-ene: is an organic compound with the molecular formula C11H22O4 It is characterized by the presence of four ethoxy groups attached to a pentene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,5-Tetraethoxypent-1-ene typically involves the reaction of pent-1-ene with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Ethanol is commonly used as both the solvent and reactant.
The reaction proceeds through an electrophilic addition mechanism, where the ethoxy groups are introduced to the pentene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts in packed bed reactors is also explored to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5,5-Tetraethoxypent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium ethoxide in ethanol at reflux conditions.
Major Products
Oxidation: Formation of pent-1-ene-1,3,5-tricarboxylic acid.
Reduction: Formation of 1,3,5,5-tetrahydroxypentane.
Substitution: Formation of 1,3,5,5-tetraalkoxypent-1-ene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5,5-Tetraethoxypent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,3,5,5-Tetraethoxypent-1-ene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triethoxypent-1-ene: Similar structure but with three ethoxy groups.
1,3,5,5-Tetramethoxypent-1-ene: Similar structure but with methoxy groups instead of ethoxy groups.
1,3,5,5-Tetraethoxypentane: Similar structure but with a saturated pentane backbone.
Uniqueness
1,3,5,5-Tetraethoxypent-1-ene is unique due to its specific arrangement of ethoxy groups and the presence of a double bond in the pentene backbone. This structural feature imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and industry.
Eigenschaften
CAS-Nummer |
28140-57-0 |
|---|---|
Molekularformel |
C13H26O4 |
Molekulargewicht |
246.34 g/mol |
IUPAC-Name |
1,3,5,5-tetraethoxypent-1-ene |
InChI |
InChI=1S/C13H26O4/c1-5-14-10-9-12(15-6-2)11-13(16-7-3)17-8-4/h9-10,12-13H,5-8,11H2,1-4H3 |
InChI-Schlüssel |
CDJSHIJXOUPEKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=CC(CC(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)

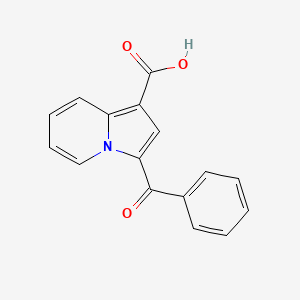
![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)

![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)
